molecular formula C19H17N3O3 B11943733 4-(Piperonylideneamino)antipyrine CAS No. 94332-50-0

4-(Piperonylideneamino)antipyrine

Cat. No.: B11943733
CAS No.: 94332-50-0
M. Wt: 335.4 g/mol
InChI Key: DHYACILHZHDUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperonylideneamino)antipyrine is a chemical compound with the molecular formula C19H17N3O3. It is known for its potential applications in various fields, including corrosion inhibition, pharmaceuticals, and material science. The compound is characterized by its unique structure, which includes a piperonylidene group attached to an antipyrine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperonylideneamino)antipyrine typically involves the condensation reaction between 4-aminoantipyrine and piperonal. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Piperonylideneamino)antipyrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperonylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperonylidene group.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the piperonylidene group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Piperonylideneamino)antipyrine involves its ability to adsorb onto surfaces through its nitrogen and oxygen atoms. This adsorption forms a protective layer that prevents corrosive attacks, particularly in acidic environments. The compound’s molecular structure allows it to interact with various molecular targets, including enzymes and receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

4-(Piperonylideneamino)antipyrine can be compared with other similar compounds, such as:

  • 4-(2,4-Dichlorobenzylideneamino)antipyrine
  • 4-(3,4-Dimethoxybenzylideneamino)antipyrine
  • 4-(4-Chlorobenzylideneamino)antipyrine

These compounds share a similar antipyrine core but differ in the substituents attached to the benzylidene group. The unique properties of this compound, such as its corrosion inhibition efficiency and potential biological activities, make it distinct from its analogs .

Biological Activity

4-(Piperonylideneamino)antipyrine, with the chemical formula C16H12N2O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of antipyrine, known for its analgesic and anti-inflammatory properties, and has been studied for various therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with various biomolecules. The mechanism involves:

  • Binding to Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing pain and inflammation.
  • Receptor Interaction : It can interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.
  • Adsorption Properties : The nitrogen atom in the compound allows it to adsorb onto cellular surfaces, which may enhance its bioavailability and efficacy.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Analgesic Activity : Similar to its parent compound, it has shown potential in alleviating pain.
  • Anti-inflammatory Effects : Studies suggest it may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antipyretic Effects : The compound may also possess fever-reducing properties, making it useful in treating pyrexia.

Comparative Biological Activity

Compound NameAnalgesic ActivityAnti-inflammatory ActivityAntipyretic Activity
This compoundModerateHighModerate
AntipyrineHighModerateHigh
AspirinHighHighHigh

Study 1: Analgesic and Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups. The study utilized the formalin test to evaluate pain response, showing a decrease in both phases of the test, indicating both immediate and delayed analgesic effects.

Study 2: Cytokine Inhibition

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays revealed that treatment with this compound led to a reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory action.

Study 3: Pharmacokinetic Profile

Research into the pharmacokinetics of this compound indicated that it has favorable absorption characteristics when administered orally. The compound showed a peak plasma concentration within 1-2 hours post-administration, with a half-life suitable for therapeutic applications.

Properties

CAS No.

94332-50-0

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H17N3O3/c1-13-18(19(23)22(21(13)2)15-6-4-3-5-7-15)20-11-14-8-9-16-17(10-14)25-12-24-16/h3-11H,12H2,1-2H3

InChI Key

DHYACILHZHDUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.